Ethyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the pyrimidine moiety and subsequent functional group modifications. Common reagents and conditions include:
Reagents: Chlorinating agents, sulfonylating agents, amines, and carboxylating agents.
Conditions: Reactions are often carried out under inert atmospheres (e.g., nitrogen or argon) and may require specific temperatures and solvents.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: can be compared with other benzothiophene derivatives, such as:
Uniqueness
The uniqueness of ETHYL 2-(5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H18ClN3O5S2 |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-2-methylsulfonylpyrimidine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H18ClN3O5S2/c1-3-26-16(23)12-9-6-4-5-7-11(9)27-15(12)21-14(22)13-10(18)8-19-17(20-13)28(2,24)25/h8H,3-7H2,1-2H3,(H,21,22) |
InChI Key |
ZSWSTWFQKGXRGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C |
Origin of Product |
United States |
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